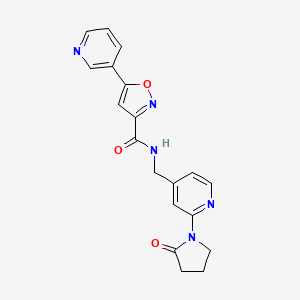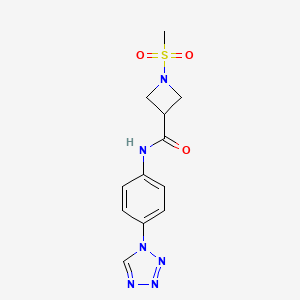
methyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is an organic compound known for its piperazine and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate typically involves the following steps:
Formation of Tetrazole Ring: 4-chlorophenylhydrazine reacts with sodium azide in the presence of a suitable acid to form 1-(4-chlorophenyl)-1H-tetrazole.
Alkylation: This tetrazole intermediate is then alkylated using 1-bromo-3-chloropropane to yield 1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl intermediate.
Piperazine Incorporation: The intermediate is reacted with methyl piperazine-1-carboxylate in the presence of a base like sodium hydride or potassium carbonate to afford the desired compound.
Industrial Production Methods: Large-scale production may involve optimized reaction conditions with continuous flow reactors to increase yield and reduce by-products. The use of automation and inline analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at the piperazine ring or tetrazole moiety under strong oxidizing conditions, leading to various oxidized derivatives.
Reduction: Reduction reactions, particularly on the tetrazole ring, can be conducted using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols under basic conditions
Major Products:
Oxidized derivatives like N-oxides.
Reduced products involving the tetrazole ring.
Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate has significant applications in:
Chemistry: Used as a building block in organic synthesis due to its multifunctional groups.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, possibly as an intermediate in drug development.
Industry: Utilized in materials science for creating complex molecular architectures.
Mechanism of Action
Tetrazole-containing Compounds: Similar to other tetrazole derivatives, it can form stable complexes with metal ions. the presence of the piperazine ring adds unique properties, such as increased binding versatility.
Piperazine Derivatives: Compared to other piperazine compounds, the addition of the tetrazole group provides enhanced biological activity and specificity.
Comparison with Similar Compounds
1-(4-chlorophenyl)-1H-tetrazole
Methyl piperazine-1-carboxylate
1-(4-chlorophenyl)-piperazine
Methyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate stands out due to its dual functionality, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6O2/c1-23-14(22)20-8-6-19(7-9-20)10-13-16-17-18-21(13)12-4-2-11(15)3-5-12/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUESACAOSPOOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-4-fluoro-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2911202.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2911207.png)
![3-(3,5-dimethoxyphenyl)-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2911208.png)

![3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2911210.png)

![6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B2911213.png)




![2-cyclopropyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2911223.png)

